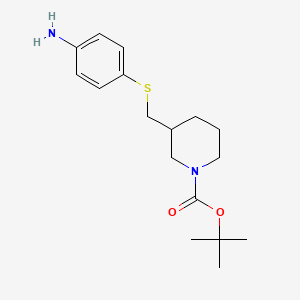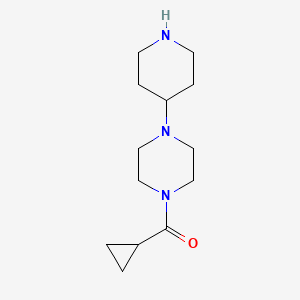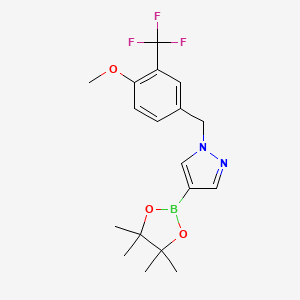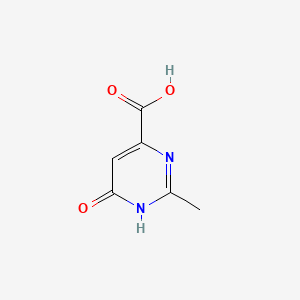
3-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
The compound “3-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester” is a derivative of N-Boc piperazine . It is an ester derivative, which means it contains a carbonyl adjacent to an ether functional group . Tert-butyl esters are widely used in synthetic organic chemistry .
Synthesis Analysis
The synthesis of tert-butyl esters can be achieved through several methods. One of the classical methods involves the mineral acid-catalyzed addition of isobutene to amino acids . Another method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of “3-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester” can be analyzed using various spectroscopic studies such as FT-IR, 1H & 13C NMR, and LCMS . The structure can be further confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “3-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester” can be analyzed based on its reactivity with other compounds. For instance, the Suzuki–Miyaura coupling reaction can be used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester” can be determined using various analytical techniques. The compound has a molecular formula of C16H24N2O2 and an average mass of 276.374 Da .Safety and Hazards
The safety and hazards associated with the synthesis of “3-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester” depend on the synthesis method used. For instance, the method involving the addition of isobutene to amino acids is considered hazardous as it requires a sealed apparatus to prevent evaporation of flammable isobutene .
Propriétés
IUPAC Name |
tert-butyl 3-[(4-aminophenyl)sulfanylmethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-10-4-5-13(11-19)12-22-15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTYDPCPICGJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1486885.png)

![1-(propan-2-yl)-N-[(1r,4r)-4-methylcyclohexyl]piperidin-4-amine](/img/structure/B1486888.png)





![1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1486899.png)
![3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486900.png)
![1-Cyclopropylmethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486901.png)

